molecular formula C11H9Br2NO3S B7468817 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B7468817
M. Wt: 395.07 g/mol
InChI Key: OKVDUEFFLYIZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide (DBFS) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. This compound also acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to reduce ROS levels in cells and protect against oxidative stress-induced damage. Additionally, this compound has been shown to modulate immune responses and regulate insulin signaling pathways.

Advantages and Limitations for Lab Experiments

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high selectivity and potency as a PTP inhibitor and its ability to act as a fluorescent probe for ROS detection. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

For research on 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide include exploring its potential as a therapeutic agent for the treatment of cancer and other diseases, developing more efficient synthesis methods, and improving its solubility and bioavailability for use in vivo. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cellular signaling pathways and immune responses.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore its full potential.

Synthesis Methods

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide can be synthesized using various methods, including nucleophilic substitution, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most common method for synthesizing this compound is through the reaction of 2,4-dibromoaniline with furan-2-carboxaldehyde in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to produce this compound.

Scientific Research Applications

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. This compound has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVDUEFFLYIZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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